An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Azidobutanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (3R)-3-azidobutanoic acid. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide combines data from closely related compounds, predicted values based on established chemical principles, and general knowledge of the constituent functional groups. This approach provides a robust profile for researchers interested in the potential applications of this molecule in drug development and chemical biology.
Core Physicochemical Properties
(3R)-3-azidobutanoic acid is a chiral carboxylic acid containing an azide functional group. Its structure suggests its potential as a building block in the synthesis of novel organic molecules, including peptidomimetics and other biologically active compounds. The presence of the azide group makes it particularly suitable for bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (3R)-3-azidobutanoic acid. Where direct experimental data is unavailable, values are either predicted or inferred from structurally similar compounds, such as 4-azidobutanoic acid.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₇N₃O₂ | Calculated |
| Molecular Weight | 129.12 g/mol | Calculated[1][2] |
| Appearance | Colorless to light yellow liquid | Inferred from 4-azidobutanoic acid[2][3] |
| Melting Point | Not available | |
| Boiling Point | ~135 °C at 11 mmHg | Inferred from 4-azidobutanoic acid[4] |
| pKa | ~4.0 - 4.5 | Predicted based on butanoic acid and the electron-withdrawing nature of the azide group |
| Solubility | Soluble in water and polar organic solvents | Predicted based on structure and properties of similar short-chain carboxylic acids |
| CAS Number | Not available for (3R) isomer. (3S) isomer: 1932397-49-3 |
Spectral Data
The spectral properties of (3R)-3-azidobutanoic acid can be predicted based on the characteristic signals of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments. The chemical shifts and splitting patterns would be approximately as follows:
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A doublet for the methyl protons (CH₃) adjacent to the chiral center.
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A multiplet for the proton on the chiral center (CH-N₃).
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A doublet of doublets for the diastereotopic methylene protons (CH₂) adjacent to the carboxylic acid.
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A broad singlet for the acidic proton of the carboxylic acid (COOH).
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¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methine carbon bearing the azide, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of (3R)-3-azidobutanoic acid is predicted to exhibit the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretching vibration |
| C-H (sp³) | 2980 - 2850 | C-H stretching vibrations |
| Azide (N₃) | ~2100 | Asymmetric N=N=N stretching (strong, sharp) |
| Carbonyl (C=O) | ~1710 | C=O stretching vibration |
| C-O | ~1300 - 1200 | C-O stretching vibration |
The strong, sharp absorption band around 2100 cm⁻¹ is a highly characteristic indicator of the azide functional group.
Mass Spectrometry (MS)
In a mass spectrum (e.g., by electrospray ionization), the molecule would be expected to show a prominent ion corresponding to its molecular weight (129.12 g/mol ). Common fragmentation patterns would likely involve the loss of the azide group (N₃) or the carboxylic acid group (COOH).
Experimental Protocols
Synthesis of (3R)-3-Azidobutanoic Acid from (R)-3-Aminobutanoic Acid
This two-step procedure involves the diazotization of the amino group followed by azide substitution.
Step 1: Diazotization of (R)-3-Aminobutanoic Acid
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Dissolve (R)-3-aminobutanoic acid in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for a specified period to ensure complete formation of the diazonium salt intermediate.
Step 2: Azide Substitution
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In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
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Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
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Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3.
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Extract the aqueous layer with an organic solvent, such as ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3R)-3-azidobutanoic acid.
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Purify the crude product by a suitable method, such as column chromatography, to obtain the final product.
Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of (3R)-3-azidobutanoic acid as described in the experimental protocol.
Application in Bioconjugation via Click Chemistry
The azide group in (3R)-3-azidobutanoic acid makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in drug development and chemical biology to link molecules together with high efficiency and specificity. The diagram below illustrates this process.






